N-(4-tert-butylphenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Description
N-(4-tert-butylphenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core substituted with a pyridin-4-yl group and a 4-tert-butylphenyl carboxamide moiety. This structural framework is characteristic of medicinal chemistry candidates, particularly those targeting kinase inhibition or central nervous system disorders, given the prevalence of pyridine and pyrrolopyrazine motifs in such contexts .
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c1-23(2,3)18-6-8-19(9-7-18)25-22(28)27-16-15-26-14-4-5-20(26)21(27)17-10-12-24-13-11-17/h4-14,21H,15-16H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQNKSOMAMGMQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butylphenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrrolopyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butylphenyl and pyridinyl groups: These groups can be introduced via substitution reactions using suitable reagents and catalysts.
Carboxamide formation: The final step usually involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butylphenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Case Studies
- FLT3 Inhibition : A study demonstrated that derivatives of pyrazole carboxamides exhibit excellent inhibition of FLT3 kinase, which is often mutated in acute myeloid leukemia (AML). The structure-activity relationship indicated that modifications at the pyridine position significantly enhance inhibitory activity against FLT3 .
- CDK Inhibition : Research has shown that certain derivatives of the compound effectively inhibit cyclin-dependent kinases (CDK2, CDK4, and CDK6), which are essential for cell cycle regulation. This inhibition leads to antiproliferative effects on cancer cells, supporting its potential use in cancer therapy .
In Vitro Studies
In vitro assays have confirmed the compound's efficacy in reducing tumor cell proliferation. For instance, compounds similar to N-(4-tert-butylphenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide have shown significant anti-proliferative activity against various cancer cell lines .
Targeted Therapy
The compound's ability to inhibit key kinases positions it as a candidate for targeted therapies in cancer treatment. The specificity towards kinases like VEGFR and Bcr-Abl makes it particularly valuable for treating specific types of cancers.
Research Findings
- VEGFR Inhibition : Studies indicate that certain derivatives exhibit potent inhibitory activity against VEGFR kinase, which plays a critical role in tumor angiogenesis. This suggests potential applications in combating tumor growth through the inhibition of blood vessel formation .
- Bcr-Abl Inhibition : The compound has also been noted for its effectiveness against various mutations of Bcr-Abl kinase, which is implicated in chronic myeloid leukemia (CML). This specificity could provide new avenues for treating resistant forms of CML .
Pharmacokinetics
The pharmacokinetic profile of the compound indicates favorable absorption and distribution characteristics. Modifications such as prodrug formulations can enhance its bioavailability and therapeutic efficacy.
Safety and Toxicity
Preliminary studies suggest that the compound exhibits low toxicity levels in vitro, making it a promising candidate for further development into therapeutic agents. Ongoing research aims to elucidate its safety profile more comprehensively.
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(4-tert-butylphenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Pyrazine and Pyridine Derivatives
Compounds with pyrazine-carboxamide backbones () exhibit distinct pharmacological profiles:
Comparison with Target Compound:
Analytical Characterization
- NMR Trends: Pyridine protons in similar compounds (e.g., , : δ 8.49 ppm for pyridine-H) align with the target’s expected aromatic signals. Tert-butyl groups typically appear as singlets near δ 1.3–1.5 ppm .
- Mass Spectrometry: The target’s molecular ion ([M+H]+) is estimated at ~357 m/z, comparable to ’s 357.85 g/mol compound .
Biological Activity
N-(4-tert-butylphenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on diverse sources, including case studies and research findings.
The compound has the following chemical properties:
- Molecular Formula : C26H31N3O2
- Molecular Weight : 417.5 g/mol
- CAS Number : 2147-89-9
The compound is believed to exert its biological effects through various mechanisms, primarily involving inhibition of specific kinases and modulation of signaling pathways. This section discusses its interactions and effects on different biological targets.
Kinase Inhibition
Research indicates that compounds similar to this compound may act as inhibitors of key kinases involved in cellular signaling pathways:
- Transforming Growth Factor Beta (TGF-β) Receptor Inhibition : The compound has shown potential in inhibiting TGF-β type I receptor (ALK5), which is crucial in fibrotic diseases. In a study involving rats with induced renal fibrosis, administration of similar compounds resulted in significant reductions in collagen IA1 mRNA expression, indicating antifibrotic activity .
Biological Activity Data
| Biological Activity | Effect | Dosage | Model |
|---|---|---|---|
| Collagen IA1 mRNA Expression | Reduced by 80% | 10 mg/kg/day | Puromycin-induced renal fibrosis |
| Kinase Activity | Inhibition of ALK5 | Not specified | Fibrotic disease models |
Case Studies
Several studies have evaluated the efficacy of compounds related to this compound in various biological contexts:
- Antifibrotic Activity : In a controlled study on rats with renal fibrosis induced by puromycin aminonucleoside, the compound significantly reduced collagen deposition when administered orally .
- Cancer Cell Proliferation : Similar compounds have been tested for their ability to inhibit the proliferation of cancer cell lines. For instance, derivatives showed promising results against human colon tumor cells by targeting tyrosine kinase activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
